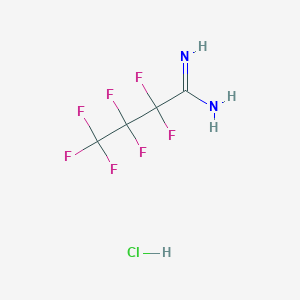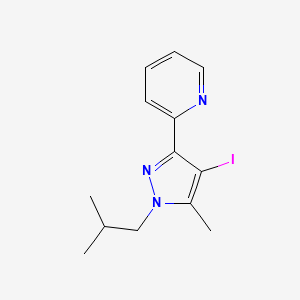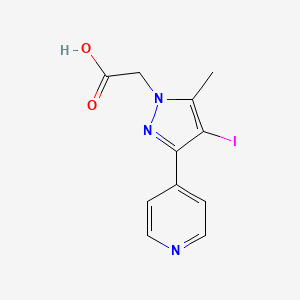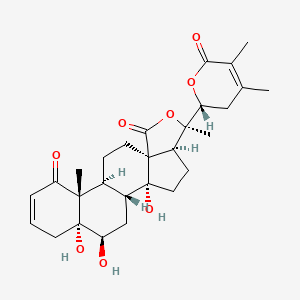
Physaminimin N
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Physaminimin N is a natural product that has garnered attention in the field of life sciencesThe compound is cataloged under the number TN5325 and has the CAS number 2131235-87-3 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of amines, including compounds like Physaminimin N, can be achieved through several methods. One common approach is the reduction of nitriles, amides, and nitro compounds using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation over platinum . Another method involves the S_N2 displacement reaction, where an alkyl halide reacts with a nucleophile like azide ion (N3–), followed by reduction to yield the desired amine .
Industrial Production Methods
Industrial production of amines typically involves large-scale chemical reactions under controlled conditions The choice of method depends on the specific requirements of the compound being synthesized, including purity, yield, and cost-effectiveness
化学反応の分析
Types of Reactions
Physaminimin N, like other amines, can undergo various chemical reactions, including:
Oxidation: Amines can be oxidized to form nitroso compounds, nitriles, or amine oxides.
Reduction: Reduction of nitro compounds to amines is a common reaction.
Substitution: Amines can participate in nucleophilic substitution reactions, such as S_N1 and S_N2 reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation with platinum.
Substitution: Alkyl halides and nucleophiles like azide ion (N3–) are used in S_N2 reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of amines can yield nitroso compounds, while reduction of nitro compounds results in primary amines.
科学的研究の応用
Physaminimin N has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a research tool to study various biological processes and has potential therapeutic applications. The compound’s unique structure makes it a valuable candidate for drug design and development .
作用機序
The mechanism of action of Physaminimin N involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to exert its effects through modulation of neurotransmitter systems, similar to other amines. This modulation can influence various physiological processes, making it a potential candidate for therapeutic applications .
類似化合物との比較
Physaminimin N can be compared to other amines and nitrogen-containing compounds, such as:
Amines: Basicity and reactivity can vary based on the structure and substituents.
Amides: Less basic compared to amines due to resonance stabilization.
Anilines: Less basic than alkylamines due to the aromatic system
Similar Compounds
- Methylamine
- Aniline
- Benzylamine
特性
分子式 |
C28H36O8 |
|---|---|
分子量 |
500.6 g/mol |
IUPAC名 |
(1R,2R,5S,6R,9S,12S,13R,18R,19R)-6-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-2,18,19-trihydroxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-15-ene-8,14-dione |
InChI |
InChI=1S/C28H36O8/c1-14-12-21(35-22(31)15(14)2)25(4)18-8-11-27(33)17-13-20(30)28(34)9-5-6-19(29)24(28,3)16(17)7-10-26(18,27)23(32)36-25/h5-6,16-18,20-21,30,33-34H,7-13H2,1-4H3/t16-,17+,18+,20+,21+,24-,25+,26+,27+,28-/m0/s1 |
InChIキー |
PMJMDQQHBCVGBA-SVYXCKMUSA-N |
異性体SMILES |
CC1=C(C(=O)O[C@H](C1)[C@]2([C@H]3CC[C@@]4([C@@]3(CC[C@H]5[C@H]4C[C@H]([C@@]6([C@@]5(C(=O)C=CC6)C)O)O)C(=O)O2)O)C)C |
正規SMILES |
CC1=C(C(=O)OC(C1)C2(C3CCC4(C3(CCC5C4CC(C6(C5(C(=O)C=CC6)C)O)O)C(=O)O2)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Droperidol Imp. D (EP); (1RS)-1-[4-(4-Fluorophenyl)-4-oxobutyl]-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1,2,3,6-tetrahydropyridine 1-Oxide Hydrochloride; Droperidol Imp. D (EP) as Hydrochloride; Droperidol Impurity D as Hydrochloride](/img/structure/B13426107.png)
![4-[(2-Cyanohydrazinyl)methylideneamino]benzoic acid](/img/structure/B13426119.png)
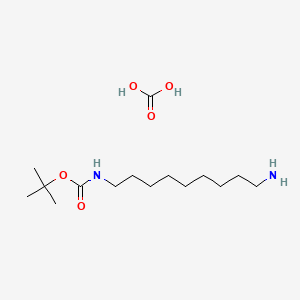
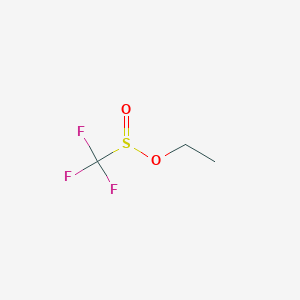
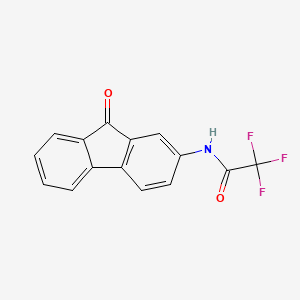
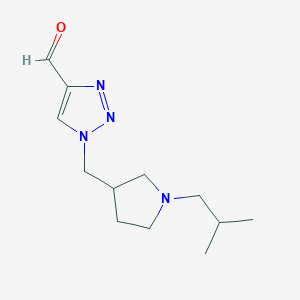
![2-[Bromo(difluoro)methyl]-4-fluoro-1,3-benzoxazole](/img/structure/B13426159.png)
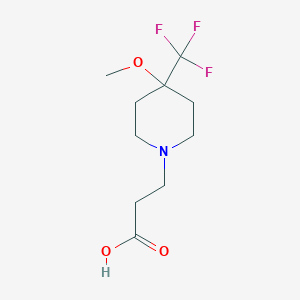
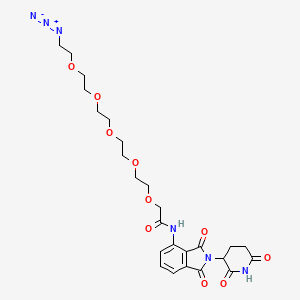
![3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine](/img/structure/B13426190.png)
